molecular formula C18H18Cl2N2O3 B1677781 Piclamilast CAS No. 144035-83-6

Piclamilast

Cat. No. B1677781
M. Wt: 381.2 g/mol
InChI Key: RRRUXBQSQLKHEL-UHFFFAOYSA-N
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Description

Piclamilast, also known as RP-73,401, is a potent and selective inhibitor of phosphodiesterase 4 (PDE4) . It has been investigated for its applications to the treatment of conditions such as chronic obstructive pulmonary disease, bronchopulmonary dysplasia, and asthma .


Molecular Structure Analysis

Piclamilast’s molecular structure was first elucidated in a 1995 European patent application . It exhibits the structural functionalities of cilomilast and roflumilast . The compound is a monocarboxylic acid amide, a member of benzamides, a chloropyridine, and an aromatic ether .


Chemical Reactions Analysis

While specific chemical reactions involving Piclamilast are not detailed in the retrieved sources, it’s known that Piclamilast functions through the selective inhibition of the four PDE4 isoforms (PDE4A-D) . It shows no inhibition of the other PDEs .


Physical And Chemical Properties Analysis

Piclamilast has a molecular weight of 381.2 g/mol . Its molecular formula is C18H18Cl2N2O3 . The IUPAC name for Piclamilast is 3-cyclopentyloxy-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide .

Scientific Research Applications

PDE4 Inhibition and Brain Research

Piclamilast demonstrates equal affinity for high-affinity and low-affinity rolipram binding sites in PDE4, making it a useful tool for studying inhibitor interaction with these sites in rat brain and peripheral tissues. This dual binding capability allows for a more comprehensive understanding of PDE4's role in the brain, providing insights into the development of treatments for neurological conditions (Zhao, Zhang, & O'Donnell, 2003).

Enhancing Myeloid Differentiation

In the context of myeloid leukemia cells, piclamilast enhances myeloid differentiation induced by all-trans-retinoic acid (ATRA) and retinoic acid receptor agonists. This effect underscores the potential therapeutic benefits of PDE4 inhibition in treating myeloid leukemia by promoting the maturation of myeloid cells and expressing retinoid-dependent genes, which could translate into improved patient outcomes (Parrella et al., 2004).

Asthma and Allergic Reactions

Research into respiratory function and inflammation in a murine asthma model showed that piclamilast significantly improved airway resistance and dynamic compliance. This study highlighted the role of PDE4 inhibitors like piclamilast in potentially managing airway inflammation and hyperresponsiveness in asthma, suggesting a pathway to novel treatments for inflammatory airway diseases (Sun et al., 2006).

Safety And Hazards

Piclamilast may pose a danger of serious damage to health by prolonged exposure . It’s recommended to avoid breathing dust and any inhalation, contact with skin and eyes . Suitable protective clothing, gloves, and eye/face protection should be worn when handling Piclamilast .

Future Directions

While specific future directions for Piclamilast are not detailed in the retrieved sources, it’s known that the inhibition of PDE4 enzymes, such as with Piclamilast, has been widely investigated as a possible alternative strategy for the treatment of a variety of respiratory diseases, including chronic obstructive pulmonary disease and asthma, as well as psoriasis and other autoimmune disorders .

properties

IUPAC Name

3-cyclopentyloxy-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3/c1-24-15-7-6-11(8-16(15)25-12-4-2-3-5-12)18(23)22-17-13(19)9-21-10-14(17)20/h6-10,12H,2-5H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRUXBQSQLKHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040227
Record name Piclamilast
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piclamilast

CAS RN

144035-83-6
Record name Piclamilast
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Record name Piclamilast [USAN:INN]
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Record name Piclamilast
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Record name 144035-83-6
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Record name PICLAMILAST
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Synthesis routes and methods I

Procedure details

4-Amino-3,5-dichloropyridine (4.0 g) and 3-cyclopentyloxy-4-methoxybenzoyl chloride (6.26 g) are intimately ground together in a mortar with a pestle, and transferred to a round-bottomed flask. The mixture is melted, using a hot air gun external to the flask, stirring with a magnetic stirrer. After 10 minutes, heating is ceased and the melt is allowed to cool. The resulting material is triturated with dichloromethane and the residual solid is filtered off. The filtrate is concentrated to give a fawn solid, which is subjected to flash chromatography on silica gel, eluting with diethyl ether, to give N-(3,5-dichloro-pyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide (1.87 g), m.p. 155°-157° C. [Elemental analysis: C,56.3; H,4.7; N,7.2; CI,18.4%; calculated: C,56.7; H,4.76; N,7.35; Cl18.6%; IR spectrum: 1661 cm-1, 3244 cm-1 ]
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Alternatively, a suspension of 3-cyclopentyloxy-4-methoxybenzamide (2.58 g; that is prepared as described in Reference Example 73) in dry toluene (40 mL) is heated at reflux and treated with potassium t-butoxide (1.4 g), followed by 3,4,5-trichloro-pyridine (1.82 g). The mixture is then heated at reflux for 3 hours and 45 minutes, and is then treated with a further quantity of potassium t-butoxide (1.4 g) and heated at reflux for a further period of 7 hours. The mixture is allowed to cool and is then filtered. The filtrate is evaporated and the resulting residue is extracted with aqueous sodium hydroxide solution (2 M). The alkaline solution is then acidified by treatment with acetic acid, and the solid which separates is collected by filtration, washed with water and dried, to give N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxy-benzamide (2.09 g) in the form of a buff solid, m.p. 153°-155° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
1.82 g
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reactant
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Quantity
1.4 g
Type
reactant
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Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A suspension of sodium hydride (60% dispersion in oil; 2.2 g) in dry tetrahydrofuran (25 mL) at 15°-20° C. is treated portionwise with a solution of 4-amino-3,5-dichloropyridine (4.5 g; that is prepared as described in Reference Example 5) in dry tetrahydrofuran (40 mL), with cooling. The mixture is stirred for a further 30 minutes, and then it is cooled to 10° C. and treated with a solution of 3-cyclopentyloxy-4-methoxybenzoyl chloride (6.4 g) in dry tetrahydrofuran (40 mL), dropwise, during 45 minutes at 10° C. The mixture is stirred at 10° C. for 30 minutes and is then treated with dilute hydrochloric acid (50 mL; 1 N), followed by dichloromethane (75 mL). The layers are separated and the aqueous layer is washed with a further quantity of dichloromethane (25 mL). The combined organic layers are washed with water (50 mL), with saturated aqueous sodium bicarbonate solution (100 mL), and with water (50 mL), dried over magnesium sulfate and evaporated to dryness. The resulting residue is recrystallized from isopropanol, to give N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide (7.0 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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